molecular formula C17H19BrN2O3 B4513484 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4513484
M. Wt: 379.2 g/mol
InChI Key: AJSGDCGMTVSABQ-UHFFFAOYSA-N
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Description

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group.

Preparation Methods

The synthesis of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivativeThe final step involves the coupling of the indole derivative with piperidine-4-carboxylic acid under specific reaction conditions .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., sodium periodate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other indole derivatives, such as:

  • 4-bromoindole-3-carboxaldehyde
  • 1-benzyl-4-bromo-indole
  • 4-bromo-1-methyl-1H-indole

These compounds share the indole nucleus but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-14-2-1-3-15-13(14)6-10-19(15)11-7-16(21)20-8-4-12(5-9-20)17(22)23/h1-3,6,10,12H,4-5,7-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGDCGMTVSABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

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